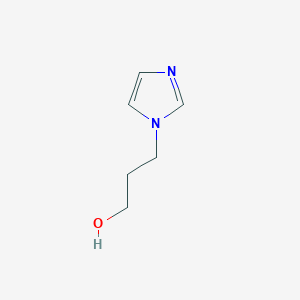

1-(3-Hydroxypropyl)-1H-imidazole

Description

Significance of the Imidazole (B134444) Heterocycle in Chemical Biology and Medicinal Chemistry

The imidazole ring is a fundamental component of many biologically essential molecules. wikipedia.org Its presence in the amino acid histidine imparts crucial roles in the structure and function of numerous proteins and enzymes. chemijournal.com Histidine residues are often found in the active sites of enzymes, where the imidazole side chain can act as a general acid or base catalyst. nih.gov Furthermore, the imidazole moiety is a key structural feature of purines, which are fundamental components of nucleic acids like DNA and RNA. chemijournal.com

In the realm of medicinal chemistry, the imidazole scaffold is a recurring motif in a multitude of therapeutic agents. researchgate.net Its ability to engage in hydrogen bonding and coordinate with metal ions makes it an effective pharmacophore for interacting with various biological targets. wikipedia.org Consequently, imidazole derivatives have been developed with a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govtsijournals.com The versatility of the imidazole ring allows for its incorporation into diverse molecular architectures, leading to the discovery of novel drugs. nih.gov

Overview of Functionalized Propyl Chains in Imidazole Scaffolds

The attachment of functionalized alkyl chains to the imidazole nucleus is a common strategy to modulate the compound's properties. A propyl chain, in particular, provides a flexible linker that can position a terminal functional group in a specific orientation for interaction with a biological target. The nature of this functional group is critical in defining the compound's application.

For instance, the introduction of a hydroxyl group, as in 1-(3-Hydroxypropyl)-1H-imidazole, significantly impacts the molecule's polarity and hydrogen bonding capabilities. This modification can enhance water solubility and provide an additional point of interaction with biological macromolecules. Other functional groups, such as carboxylic acids or amines, on the propyl chain can impart different chemical and biological characteristics, leading to a diverse range of applications. The strategic placement of these functional groups on the propyl chain attached to the imidazole ring is a key aspect of rational drug design and the development of functional materials.

Research Trajectories of this compound within Organic and Bioorganic Chemistry

This compound has garnered attention in both organic and bioorganic chemistry due to its utility as a versatile building block and its potential biological activities. In organic synthesis, this compound serves as a precursor for the preparation of more complex molecules. The hydroxyl group can be further functionalized, for example, by conversion to an ester or ether, or it can be used to attach the imidazole moiety to a solid support.

One notable application is in the synthesis of ionic liquids. Ionic liquids are salts with low melting points that are finding increasing use as environmentally benign solvents and catalysts. Imidazolium-based ionic liquids are particularly common, and this compound can be a starting material for their synthesis. The hydroxyl group can be modified to introduce other functionalities, leading to task-specific ionic liquids.

In the context of bioorganic chemistry, the structural similarity of the imidazole portion to histidine suggests potential interactions with biological systems. Research has explored the use of this compound and its derivatives as ligands for metal complexes, some of which have been investigated for their catalytic or biological properties. The propyl linker allows for the positioning of the imidazole group to coordinate with metal ions in a manner that can mimic the active sites of metalloenzymes.

Data on this compound

| Property | Value |

| CAS Number | 51390-23-9 oakwoodchemical.comsigmaaldrich.com |

| Molecular Formula | C6H10N2O oakwoodchemical.com |

| Molecular Weight | 126.16 g/mol oakwoodchemical.com |

| Appearance | Solid sigmaaldrich.com |

| Boiling Point | 190-193°C at 5 mmHg chemicalbook.com |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of imidazole with a three-carbon synthon containing a hydroxyl group or a precursor to it. One reported synthesis involves the reaction of imidazole with 3-chloro-1-propanol (B141029) in the presence of a base like potassium carbonate in a suitable solvent such as dioxane. prepchem.com The reaction mixture is heated to drive the nucleophilic substitution, where the imidazole nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride and forming the N-C bond. prepchem.com The product is then purified using techniques like ion-exchange chromatography. prepchem.com

Another synthetic route utilizes the reaction of imidazole with trimethylene carbonate in toluene (B28343). chemicalbook.com This reaction is heated at reflux, and the resulting product is isolated by distillation under reduced pressure. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

3-imidazol-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c9-5-1-3-8-4-2-7-6-8/h2,4,6,9H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZVYLGJZFNBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405704 | |

| Record name | 1-(3-Hydroxypropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51390-23-9 | |

| Record name | 1-(3-Hydroxypropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-1-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 3 Hydroxypropyl 1h Imidazole

Strategies for N-Alkylation of Imidazole (B134444) with Hydroxypropyl Moieties

The primary approach to synthesizing 1-(3-Hydroxypropyl)-1H-imidazole involves the N-alkylation of imidazole. This can be achieved through various methods, each with its own advantages and limitations.

Direct Synthetic Routes to this compound

Direct N-alkylation of imidazole is the most common method for the synthesis of this compound. This typically involves the reaction of imidazole with a suitable three-carbon building block containing a hydroxyl group or a precursor.

One established method involves the reaction of imidazole with 3-chloro-1-propanol (B141029) in the presence of a base. prepchem.com For instance, reacting imidazole with 3-chloro-1-propanol in dioxane with potassium carbonate as the base, followed by heating under reflux, yields the desired product. prepchem.com The reaction mixture is then purified using ion exchange chromatography to isolate 1-(3-hydroxypropyl)imidazole. prepchem.com

Another route utilizes trimethylene carbonate as the alkylating agent. Refluxing a mixture of imidazole and trimethylene carbonate in toluene (B28343) results in the formation of this compound. chemicalbook.com This method offers a direct approach to the target molecule with a reported yield of 51%. chemicalbook.com

The N-alkylation of imidazole can also be achieved using alkyl halides in the presence of a base and a non-reactive aromatic solvent. google.com This process involves heating a mixture of the imidazole, base, and solvent, followed by the gradual addition of the alkyl halide. google.com

A patent describes an N1-site alkylation method for imidazole compounds using a carbonate and a catalyst in a solvent. google.com The reaction is carried out by heating the mixture and then purifying the product by vacuum distillation. google.com

The following table summarizes various direct synthetic routes to this compound:

| Alkylating Agent | Base/Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| 3-Chloro-1-propanol | Potassium Carbonate | Dioxane | Reflux for 7.5 hours | - | prepchem.com |

| Trimethylene Carbonate | - | Toluene | Reflux for 5 hours | 51% | chemicalbook.com |

| Alkyl Halide | Base | Non-reactive aromatic solvent | 75°C to 115°C | - | google.com |

| Carbonate | Organic Tertiary Amine | Solvent | 80-140°C | - | google.com |

Chemoenzymatic Approaches for Enantiomerically Enriched Hydroxypropyl-Imidazole Derivatives

Chemoenzymatic methods provide a powerful strategy for the synthesis of enantiomerically enriched compounds, combining the selectivity of enzymes with the efficiency of chemical reactions.

A study details the preparation of racemic 1-(β-hydroxypropyl)azoles through the solvent-free, regioselective ring-opening of 1,2-propylene oxide with imidazole. nih.gov The resulting racemic mixture is then resolved using lipase-catalyzed transesterification with vinyl acetate, leading to the separation of the (S)-enantiomers. nih.gov This approach has been successfully applied to produce optically active ionic liquids. nih.gov

Lipase-mediated kinetic resolution has also been employed for other hydroxy-functionalized compounds, demonstrating the broad applicability of this technique. researchgate.netcapes.gov.br For instance, the resolution of methyl-3-hydroxy-5-phenylpentanoate and (6E)-ethyl 5-hydroxy-3-oxo-7-phenylhept-6-enoate has been achieved with high enantiomeric excess using different lipases in various solvents. researchgate.net

Furthermore, chemoenzymatic strategies have been developed for the synthesis of enantiomerically enriched alcohols from amides and for the production of both enantiomers of phosphoemeriamine. nih.govmdpi.com These methods often involve enzymatic kinetic resolution or asymmetric biocatalytic reductions. nih.govmdpi.com

Derivatization Reactions of the Hydroxypropyl Side Chain

The hydroxyl group on the propyl side chain of this compound is a key functional handle for further derivatization, allowing for the introduction of various functional groups and the modulation of the molecule's properties.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification and etherification reactions. For example, 1H-Imidazole-1-carboxylic acid-3-butenyl ester can be used in the chemoselective esterification of carboxylic acids. sigmaaldrich.com This highlights the potential for the hydroxyl group of this compound to be converted into various ester derivatives.

Etherification can be achieved by reacting the corresponding alcohol with an alkyl halide in the presence of a base. A process for preparing 1H-imidazole derivatives involves the reaction of an α-(substituted-phenyl)-1H-imidazol-1-ethanol with a substituted methyl halide in the presence of a base like sodium hydride. google.com This general principle can be applied to the etherification of the hydroxypropyl side chain.

Oxidation and Reduction Pathways

The primary alcohol of the hydroxypropyl side chain can be oxidized to the corresponding aldehyde or carboxylic acid. For instance, 6-bromohexanoic acid was prepared by the oxidation of 6-bromohexanol-1 using the Jones reagent. researchgate.net This type of oxidation could be applied to this compound to yield 3-(1H-imidazol-1-yl)propanoic acid.

Conversely, while the side chain already contains a hydroxyl group, reduction pathways are more relevant for derivatives. For example, if the hydroxyl group were oxidized to a carbonyl, it could be subsequently reduced back to a hydroxyl group, potentially with stereocontrol. The reduction of amides to enantiomerically enriched alcohols has been demonstrated in a one-pot sequential chemoenzymatic method. nih.gov

Modifications of the Imidazole Ring System

The imidazole ring itself can be a site for further functionalization, although this can be more challenging than derivatizing the side chain.

The N-alkylation of the second nitrogen atom in the imidazole ring can lead to the formation of imidazolium (B1220033) salts. For example, 1-(β-hydroxypropyl)azoles have been quaternized with alkyl bromides or iodides to yield optically active ionic liquids. nih.gov

Direct C-H arylation of the imidazole core is a powerful tool for creating complex derivatives. nih.gov By using a protecting group strategy, such as the SEM-group, it is possible to selectively arylate the C-2, C-4, and C-5 positions of the imidazole ring. nih.gov This approach allows for the synthesis of a wide variety of mono-, di-, and triarylimidazoles. nih.gov

Furthermore, multicomponent reactions offer an efficient way to construct substituted imidazole rings. For example, the reaction of formaldehyde (B43269), glyoxal, and γ-aminobutyric acid (GABA) can produce 1,3-bis(3-carboxypropyl)imidazole. mdpi.com While this does not directly modify this compound, it illustrates a synthetic strategy for creating related structures with functionalized side chains.

Substitution Reactions on the Imidazole Core

The imidazole ring in this compound is susceptible to substitution reactions, primarily at the N3 nitrogen atom, leading to the formation of imidazolium salts. This quaternization is a key reaction, as it is the basis for the formation of various ionic liquids. researchgate.net

One of the most common substitution reactions is alkylation. The non-substituted N3 nitrogen of a 1-substituted imidazole can be alkylated using alkyl halides. This method allows for the introduction of various aliphatic and functionalized chains. mdpi.com For instance, the reaction of this compound with an alkylating agent like 1-bromobutane (B133212) would yield the corresponding 1-(3-hydroxypropyl)-3-butylimidazolium bromide. These reactions are fundamental in creating a diverse range of ionic liquids with tailored properties.

Another example involves the reaction with epichlorohydrin (B41342). The reaction of N-methylimidazole with epichlorohydrin in the presence of hydrochloric acid results in the formation of 1-(3-chloro-2-hydroxypropyl)-3-methyl imidazolium chloride, a functionalized ionic liquid. researchgate.net This demonstrates how the imidazole core can be readily functionalized through substitution to create complex and useful molecules.

The table below summarizes representative substitution reactions on the imidazole core.

| Starting Imidazole | Reagent | Product | Application |

| 1-Substituted Imidazole | Alkyl Halide | 1,3-Disubstituted Imidazolium Halide | Ionic Liquid Synthesis mdpi.com |

| N-Methylimidazole | Epichlorohydrin / HCl | 1-(3-Chloro-2-hydroxypropyl)-3-methyl imidazolium chloride | Functionalized Ionic Liquid researchgate.net |

| Imidazole | 3-Chloro-1-propanol | This compound | Precursor Synthesis prepchem.com |

Annulation and Fusion Reactions Involving the Imidazole Nucleus

The imidazole nucleus of this compound can serve as a scaffold for the construction of more complex, fused heterocyclic systems. Annulation reactions, where a new ring is formed onto the existing imidazole core, are a powerful strategy for synthesizing novel compounds with potential biological activity.

For example, imidazo[1,2-a]pyrimidines can be synthesized through a multicomponent reaction involving an imidazo[1,2-a]pyrimidine-2-carbaldehyde, a primary amine, benzil, and ammonium (B1175870) acetate. nih.gov While this example starts with a fused imidazole, it illustrates the principle of building upon the imidazole structure. A similar strategy could conceptually be applied where a derivative of this compound, functionalized at the C2 position, undergoes cyclization with a suitable partner to form a fused system.

Another relevant reaction is the [3+3] annulation of alkynyl acyl azoliums with β-keto esters, catalyzed by N-heterocyclic carbenes (NHCs), to produce α-pyrones. researchgate.net In this type of reaction, an acylazolium intermediate, which can be formed from an imidazole derivative, acts as a three-carbon synthon. This highlights the potential of the imidazole core to participate in cycloaddition reactions to form new six-membered rings.

The development of pyrido[2,3-d]imidazoles through a one-pot method involving nucleophilic substitution, nitro group reduction, and imidazole ring formation further showcases the versatility of imidazole-based structures in creating fused heterocycles. researchgate.net These reactions underscore the capacity of the imidazole ring to be integrated into larger, polycyclic frameworks.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazole derivatives, including this compound, to reduce environmental impact and improve efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a greener heating method that can significantly accelerate reaction times and improve yields. nih.govsemanticscholar.org For example, the synthesis of 1,5-disubstituted imidazoles has been achieved using a base-promoted 1,3-dipolar cycloaddition reaction under microwave irradiation. nih.gov A microwave-assisted, one-pot synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives has also been reported, using ethanol (B145695) as a green solvent. nih.gov This method offers advantages in terms of reduced reaction times (from hours to minutes) and higher yields compared to conventional heating. nih.gov

Use of Bio-catalysts and Green Solvents: The use of biodegradable and non-toxic catalysts and solvents is a cornerstone of green chemistry. A notable example is the use of lemon juice, a natural and inexpensive bio-catalyst, for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. scispace.com This method involves a three-component condensation reaction in ethanol, a green solvent, at a mild temperature of 50°C. scispace.com Such approaches avoid the use of hazardous metal catalysts and toxic organic solvents.

One-Pot and Multicomponent Reactions: One-pot, multicomponent reactions (MCRs) are inherently green as they reduce the number of synthetic steps, minimize waste generation, and save time and resources. mdpi.comscispace.com The synthesis of 1,3-bis(3-carboxypropyl)imidazole from γ-aminobutyric acid (GABA), glyoxal, and formaldehyde is an example of a straightforward, one-pot procedure with high atom economy, generating only water as a byproduct. mdpi.com Similarly, copper-catalyzed multicomponent reactions have been developed for the efficient synthesis of trisubstituted imidazoles. nih.gov

Ionic Liquids: this compound and its derivatives are key precursors in the synthesis of ionic liquids (ILs). researchgate.net ILs are often considered "green solvents" due to their low volatility, high thermal stability, and recyclability. nih.gov The unique properties of ILs, such as their ability to dissolve a wide range of materials including cellulose (B213188), make them attractive alternatives to conventional volatile organic solvents in various chemical processes. researchgate.netnih.gov

The table below highlights some green chemistry approaches relevant to imidazole synthesis.

| Green Approach | Specific Method | Reactants | Catalyst/Solvent | Key Advantage |

| Microwave-Assisted Synthesis | One-pot, two-step reaction | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, amine, benzil, ammonium acetate | p-Toluenesulfonic acid / Ethanol | Reduced reaction time, high yield nih.gov |

| Bio-catalysis | One-pot condensation | Benzil, aromatic aldehydes, ammonium acetate | Lemon juice / Ethanol | Inexpensive, non-toxic catalyst scispace.com |

| Multicomponent Reaction | One-pot condensation | γ-Aminobutyric acid, glyoxal, formaldehyde | None (aqueous reagents) | High atom economy, water as byproduct mdpi.com |

Spectroscopic Characterization and Structural Elucidation of 1 3 Hydroxypropyl 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 1-(3-Hydroxypropyl)-1H-imidazole. Primarily, ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical environment of each proton is revealed as a distinct signal. The spectrum of this compound shows characteristic signals that confirm the presence of the imidazole (B134444) ring and the hydroxypropyl side chain. chemicalbook.com For instance, the protons on the imidazole ring typically appear in the downfield region (δ 7-8 ppm) due to the aromatic nature of the ring. The protons of the propyl chain appear at distinct chemical shifts: the methylene (B1212753) group attached to the nitrogen (N-CH₂) is deshielded and appears around δ 4.0 ppm, the methylene group adjacent to the hydroxyl group (CH₂-O) is found around δ 3.4 ppm, and the central methylene group (-CH₂-) resonates further upfield around δ 1.8 ppm. chemicalbook.com The hydroxyl proton (OH) often presents as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. chemicalbook.com

Detailed analysis of related imidazole derivatives, such as N-(3-trimethoxysilylpropyl) imidazole, further supports these assignments, where similar propyl chain protons are observed at comparable chemical shifts. researchgate.net Advanced NMR experiments on complex systems containing the imidazole moiety, like the catalytic histidine in enzymes, demonstrate the sensitivity of proton chemical shifts to subtle changes in the electronic environment. nih.gov

¹H NMR Spectral Data for this compound chemicalbook.com

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 7.60 | br. s | 1H | 2-H (Imidazole) | |

| 7.15 | t | 1H | 5-H (Imidazole) | 1.3 |

| 6.88 | t | 1H | 4-H (Imidazole) | 1.3 |

| 4.71 | br. s | 1H | OH | |

| 4.01 | t | 2H | CH₂N | 7.1 |

| 3.36 | t | 2H | CH₂O | 6.1 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent feature is a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the alkyl chain and the imidazole ring are observed in the 3150-2850 cm⁻¹ region. The C=N and C=C stretching vibrations within the imidazole ring give rise to characteristic absorptions in the 1600-1450 cm⁻¹ range. researchgate.net The C-O stretching vibration of the primary alcohol appears around 1050 cm⁻¹. The presence of these key absorption bands provides strong evidence for the molecular structure.

Analysis of the parent imidazole shows characteristic bands for C-H stretching (around 3125 cm⁻¹), N-H stretching (broad, centered around 2800 cm⁻¹), and ring vibrations (e.g., at 1450 cm⁻¹). nist.gov For derivatives like 1,3-bis(3-carboxypropyl)imidazole, the presence of the imidazole ring is confirmed alongside the functional groups of the side chains. mdpi.com

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Hydroxyl |

| 3150-3100 | C-H stretch | Imidazole ring |

| 2950-2850 | C-H stretch | Alkyl chain |

| 1550-1480 | C=N and C=C stretch | Imidazole ring |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of a compound, further confirming its identity. For this compound, the empirical formula is C₆H₁₀N₂O, corresponding to a molecular weight of 126.16 g/mol . sigmaaldrich.comsigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 126. The fragmentation pattern would likely involve the initial loss of small, stable molecules or radicals. A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O), leading to a fragment ion at m/z 108. Cleavage of the propyl side chain can also occur. For example, the loss of the hydroxypropyl group could result in a fragment corresponding to the imidazole ring at m/z 67. Conversely, cleavage of the bond between the nitrogen and the propyl chain could yield a hydroxypropyl cation at m/z 59 or a fragment at m/z 81 representing the imidazole ring with an attached methylene group. The mass spectrum of the parent imidazole shows a prominent molecular ion at m/z 68 and key fragments from the cleavage of the ring. nist.gov

Expected Mass Spectrometry Fragments for this compound

| m/z | Ion |

|---|---|

| 126 | [M]⁺ (Molecular Ion) |

| 108 | [M - H₂O]⁺ |

| 81 | [M - CH₂CH₂OH]⁺ |

| 67 | [Imidazole]⁺ |

X-ray Crystallography for Solid-State Structure Analysis of Related Compounds

For example, the crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole reveals a planar imidazole ring with typical bond lengths: C-N bonds are approximately 1.38 Å and the C=C bond is about 1.36 Å. nih.gov In the crystal structure of 1,3-bis-(4-hydroxy-phenyl)-1H-imidazol-3-ium chloride, the imidazole ring is also planar, and the structure is stabilized by hydrogen bonding between the hydroxyl groups and chloride anions. uky.edu These studies suggest that the imidazole ring in this compound will be planar. The flexible hydroxypropyl chain, however, can adopt various conformations, and its orientation will be influenced by intermolecular hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the imidazole ring in the crystal lattice.

Crystallographic Data for a Related Compound: 1-(2,6-diisopropylphenyl)-1H-imidazole nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (2) |

| b (Å) | 14.5678 (3) |

| c (Å) | 9.8765 (2) |

| β (°) | 101.234 (1) |

| Volume (ų) | 1426.78 (5) |

Advanced Spectroscopic Techniques for Conformation and Dynamics

Beyond the fundamental techniques, advanced spectroscopic methods can provide deeper insights into the conformational preferences and dynamic behavior of this compound.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning all ¹H and ¹³C signals. COSY identifies proton-proton couplings within the propyl chain, while HSQC correlates directly bonded carbon-hydrogen pairs. HMBC reveals longer-range couplings (2-3 bonds), which can establish the connectivity between the propyl chain and the imidazole ring and confirm the substitution pattern. These techniques can also provide information about the preferred conformation of the molecule in solution through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.

Furthermore, computational chemistry can be used in conjunction with spectroscopic data to model the conformational landscape of the molecule, identifying low-energy conformers and the barriers to their interconversion. The study of enzyme systems with catalytic histidine residues has utilized techniques like 1D ¹³C-selective HMQC to probe the local environment of the imidazole ring, highlighting how advanced methods can be applied to understand its behavior in complex systems. nih.gov

Computational Chemistry and Molecular Modeling of 1 3 Hydroxypropyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. capes.gov.brtandfonline.com These calculations can predict parameters like molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP), which are crucial for assessing a molecule's stability and potential reaction sites. tandfonline.comtandfonline.com

A detailed quantum chemical analysis specifically for 1-(3-Hydroxypropyl)-1H-imidazole, including data on its electronic structure and reactivity descriptors, has not been reported in the available scientific literature. While DFT studies have been performed on various other imidazole (B134444) derivatives to elucidate their properties, the specific data for this compound remains uncharacterized in public research databases. capes.gov.brtandfonline.com

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | Data not available | Indicates electron-donating ability |

| LUMO Energy | Data not available | Indicates electron-accepting ability |

| Energy Gap (HOMO-LUMO) | Data not available | Relates to chemical reactivity and stability |

| Dipole Moment | Data not available | Indicates overall polarity of the molecule |

| Molecular Electrostatic Potential (MEP) | Data not available | Predicts sites for electrophilic and nucleophilic attack |

Note: This table is for illustrative purposes only. No published data is available for this compound.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. tandfonline.commdpi.comarabjchem.org This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. The binding affinity and interaction patterns, such as hydrogen bonds and hydrophobic interactions, are key outputs of docking studies. arabjchem.org

There are no specific molecular docking studies in the scientific literature that report the interaction of this compound with any biological target. While numerous studies have documented the docking of other imidazole-containing compounds against various receptors, the binding modes and affinities for this compound have not been investigated or published. tandfonline.commdpi.comarabjchem.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. tandfonline.commdpi.com These simulations are used to analyze conformational changes, the stability of ligand-receptor complexes, and to estimate binding free energies. tandfonline.com

Specific molecular dynamics simulations for this compound, either in isolation to study its conformational landscape or in complex with a receptor to analyze binding kinetics and stability, are not available in the published literature. MD simulations have been extensively used for other imidazole derivatives to confirm the stability of docking poses and to understand the dynamic nature of their interactions with biological targets. tandfonline.commdpi.com

In Silico ADMET Profiling for Predictive Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound. aip.orgnih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

A specific and detailed in silico ADMET profile for this compound is not available in comprehensive public databases or scientific publications. While general ADMET predictions can be made using various software, peer-reviewed and experimentally validated data for this particular compound are absent. Studies on other imidazole derivatives have shown a wide range of predicted ADMET properties, underscoring the importance of specific analysis for each compound. aip.orgnih.gov

Table 3: Common Parameters in In Silico ADMET Profiling

| ADMET Property | Parameter | Predicted Value for this compound |

| Absorption | Human Intestinal Absorption (HIA) | Data not available |

| Caco-2 Permeability | Data not available | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Data not available |

| Plasma Protein Binding (PPB) | Data not available | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Data not available |

| Excretion | Total Clearance | Data not available |

| Toxicity | Ames Mutagenicity | Data not available |

| hERG Inhibition | Data not available |

Note: This table lists common ADMET parameters. No published data is available for this compound.

Biological Activities and Pharmacological Investigations of 1 3 Hydroxypropyl 1h Imidazole and Imidazole Analogs

Anti-inflammatory Properties of Imidazole (B134444) Derivatives

Imidazole-containing compounds have demonstrated significant anti-inflammatory effects. jchemrev.com Researchers have synthesized various imidazole derivatives and evaluated their anti-inflammatory activity using methods like the carrageenan-induced paw edema model. ijpsjournal.com

In one study, two series of di- and tri-substituted imidazole derivatives were synthesized and tested for their in vivo anti-inflammatory activity. nih.gov Six of these compounds showed good anti-inflammatory activity, with inhibition ranging from 49.58% to 58.02%, and were associated with minimal gastrointestinal irritation. nih.gov Notably, 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole and 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole were identified as lead compounds with both strong anti-inflammatory and antifungal effects, alongside reduced gastrointestinal side effects. nih.gov Another study highlighted that 2-(benzyloxy)-4,5-diphenyl-1H-imidazole exhibited high anti-inflammatory activity. ijpsjournal.comneu.edu.tr

The anti-inflammatory potential of these compounds is often accompanied by analgesic properties. Several of the synthesized imidazoles demonstrated significant protection in the saline-induced writhing test, indicating their pain-relieving capabilities. nih.gov

Antimicrobial and Antifungal Efficacy Studies

Imidazole derivatives are well-recognized for their broad-spectrum antimicrobial and antifungal activities. mdpi.com Their mechanism of action can involve interfering with microbial DNA replication, cell wall synthesis, and disrupting the cell membrane. mdpi.com

Several studies have demonstrated the potent antimicrobial effects of newly synthesized imidazole analogs. For instance, a series of 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogs showed significant bioactivity against pathogenic fungi like Candida albicans and dermatophytes, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values between 6 and 12.5 μg/ml. researchgate.net These compounds also displayed moderate activity against gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. researchgate.net

Another study involving 2-(substituted phenyl)-1H-imidazole and (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone analogues found that certain compounds had antibacterial activity comparable to the standard drug norfloxacin. nih.gov Specifically, the presence of electron-withdrawing groups was found to be crucial for the antimicrobial activity of these compounds. nih.gov Furthermore, some of these derivatives were identified as potential lead compounds for the development of new antiviral agents. nih.gov

The antifungal efficacy of imidazole derivatives is particularly noteworthy. One study reported that compounds Ic, Ih, Il, and Ij, Im showed potent antifungal activity against Candida albicans and dermatophytes. researchgate.net Similarly, another investigation found that two synthesized imidazole derivatives, 3h and 3l, displayed considerable antifungal activity with a MIC of 12.5 μg/mL against the tested fungal strains. nih.gov

Interactive Data Table: Antimicrobial Activity of Imidazole Derivatives

| Compound ID | Target Organism | Activity | Reference |

| 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogs | Candida albicans, dermatophytes, Pseudomonas aeruginosa, Klebsiella pneumoniae | Potent antifungal, moderate antibacterial | researchgate.net |

| 2-(substituted phenyl)-1H-imidazole derivatives | Gram-positive and Gram-negative bacteria | Appreciable antibacterial activity | nih.gov |

| (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone derivatives | Fungi and various viral strains | Potent antifungal and potential antiviral | nih.gov |

| Imidazole-triazole hybrids | P. aeruginosa, A. niger, B. subtilis, S. epidermidis, C. albicans | Significant antimicrobial activity | clinmedkaz.org |

| Metronidazole 1H-1,2,3-triazole derivatives | Fungi and bacteria | Excellent potent antimicrobial activity for specific derivatives | beilstein-journals.org |

Anticancer Potential and Related Mechanisms

The imidazole scaffold is a key structural feature in several clinically used anticancer drugs. nih.govfrontiersin.org Imidazole derivatives exhibit anticancer activity through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. dovepress.comnih.gov

Research has shown that imidazole analogs can act as potent inhibitors of several key targets in cancer therapy. For example, certain imidazole derivatives have been identified as RAF inhibitors, showing significant anticancer activity against melanoma and other cancer cell lines. nih.gov One such derivative, compound 20c, was found to be an excellent RAF inhibitor with superior anticancer activity against A549 and DLD-1 cell lines compared to the standard drug sorafenib. nih.gov

Furthermore, imidazole derivatives have been investigated as inhibitors of other important cancer-related enzymes. Some have shown potent inhibitory activity against the CYP26 enzyme, which is involved in retinoic acid metabolism. nih.gov Additionally, imidazole analogs have been developed as topoisomerase inhibitors, which interfere with DNA replication in cancer cells. nih.gov

The cytotoxic effects of imidazole derivatives have been evaluated against a range of human cancer cell lines. In one study, a series of imidazole-based N-phenylbenzamide derivatives were tested against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. frontiersin.org The derivative 4f, which contains a fluorine substitution, was the most active, with IC₅₀ values of 7.5, 9.3, and 8.9 µM against A549, HeLa, and MCF-7 cells, respectively. frontiersin.org Another study reported that a novel imidazole derivative demonstrated high cytotoxic activity against multiple cancer cell lines, particularly against MCF-7 with an IC₅₀ of 0.38 μM. dovepress.com

Interactive Data Table: Anticancer Activity of Imidazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action/Target | IC₅₀ Values | Reference(s) |

| Compound C13 | NCI60 human cancer cell line, melanoma | BRAFV600E kinase inhibition | Mean IC₅₀ of 2.4 and 1.8 μM | dovepress.com |

| Compound C14 | Caco-2, HCT-116, HeLa, MCF-7 | Not specified | 0.38 μM (MCF-7) | dovepress.com |

| Compound C9 | Cervical cancer | Carbonic anhydrase IX inhibition, cell cycle suppression at G1 phase, apoptosis induction | 0.08 µM | dovepress.com |

| Imidazole 20c | A549, DLD-1, MV4-11 (acute myeloid leukemia) | RAF inhibitor | Superior to sorafenib | nih.gov |

| Imidazole derivative 4f | A549, HeLa, MCF-7 | Not specified | 7.5 µM (A549), 9.3 µM (HeLa), 8.9 µM (MCF-7) | frontiersin.org |

| Imidazole-1,2,3-triazole hybrid 4k | MCF-7 | Not specified | 0.38 µM | mdpi.com |

Receptor Modulation and Enzyme Inhibition Studies

Imidazoline (B1206853) I2 Receptor Ligand Research

Imidazoline I2 receptors are non-adrenergic binding sites that have been a subject of increasing research interest. nih.gov These receptors are recognized with high affinity by ligands such as [3H]-idazoxan. nih.gov While the precise molecular identities of I2 receptors remain under investigation, they are known to be associated with several different proteins. nih.goviasp-pain.org

Ligands that selectively target I2 receptors have shown potential therapeutic effects, particularly as analgesics for chronic pain conditions like inflammatory and neuropathic pain. nih.gov One notable selective I2 receptor ligand, CR4056, has progressed to Phase II clinical trials for the treatment of chronic inflammatory pain associated with osteoarthritis. nih.gov I2 receptor ligands have also been observed to induce hypothermia. nih.gov

Historically, imidazoline receptors were categorized into I1 and I2 subtypes based on their sensitivity to different ligands. nih.govresearchgate.net The I1 subtype is primarily involved in the central regulation of blood pressure, while the I2 subtype is associated with a broader range of effects, including pain modulation and neuroprotection. researchgate.netnih.gov

Cytochrome P450 Enzyme Inhibition

Many imidazole-containing drugs have a known tendency to inhibit cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide variety of drugs. researchgate.net This inhibition can lead to significant drug-drug interactions. nih.gov The chemical structure of the imidazole derivative, specifically the type of substitution on the imidazole ring, influences its potential to inhibit CYP enzymes. researchgate.net

A study evaluating five antifungal agents with an imidazole moiety (clotrimazole, miconazole (B906), sulconazole (B1214277), tioconazole, and ketoconazole) found that they were nonselective inhibitors of various P450 isoforms. nih.gov High-affinity inhibition was observed for several key enzymes, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.gov For example, sulconazole showed very potent inhibition of CYP2C9 (Ki of 0.01 microM) and CYP2C19 (Ki of 0.008 microM). nih.gov Clotrimazole and miconazole were also potent inhibitors of CYP3A4. nih.gov

Another pyrimidine-imidazole derivative, PH-302, was found to be a competitive inhibitor of CYP3A4 with a Ki of approximately 2.0 microM. nih.gov This inhibition was attributed to the coordination of the imidazole moiety to the heme iron of the P450 enzyme. nih.gov

Interactive Data Table: Inhibition of Cytochrome P450 Isoforms by Imidazole Derivatives

| Imidazole Derivative | CYP Isoform(s) Inhibited | Inhibition Constant (Ki) / IC₅₀ | Reference |

| Sulconazole | CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6 | 0.4 µM (CYP1A2), 0.04 µM (CYP2B6), 0.01 µM (CYP2C9), 0.008 µM (CYP2C19), 0.40 µM (CYP2D6) | nih.gov |

| Miconazole | CYP2B6, CYP2C19, CYP2D6, CYP3A4 | 0.05 µM (CYP2B6), 0.05 µM (CYP2C19), 0.70 µM (CYP2D6), 0.03 µM (CYP3A4) | nih.gov |

| Tioconazole | CYP1A2, CYP2C19, CYP2E1, CYP3A4 | 0.4 µM (CYP1A2), 0.04 µM (CYP2C19), 0.4 µM (CYP2E1), 0.02 µM (CYP3A4) | nih.gov |

| Clotrimazole | CYP3A4 | 0.02 µM | nih.gov |

| PH-302 | CYP3A4 | ~2.0 µM | nih.gov |

Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β) and p38α MAP Kinase Inhibition

Researchers have identified 2,4,5-trisubstituted imidazoles as dual inhibitors of both p38α mitogen-activated protein (MAP) kinase and glycogen synthase kinase 3β (GSK3β). nih.gov Both of these enzymes are considered potential therapeutic targets for neurodegenerative conditions such as Alzheimer's disease. nih.govebi.ac.uk

A study involving the synthesis and evaluation of 39 of these compounds led to the identification of potent dual-target inhibitors with IC₅₀ values in the low double-digit nanomolar range. nih.gov One of the most effective and well-balanced dual inhibitors was N-(4-(2-ethyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide (20c), which exhibited IC₅₀ values of 16 nM for p38α and 35 nM for GSK3β. nih.govebi.ac.uk This compound also demonstrated good metabolic stability and selectivity over the related GSK3α isoform. nih.gov

The inhibition of GSK3β is particularly relevant for neurogenesis. The discovery of an imidazole-based single-molecule, SG-145C, has been shown to initiate the transdifferentiation of human mesenchymal stem cells into neurons by targeting GSK3β. nih.gov This finding suggests a potential therapeutic avenue for neurodegenerative diseases. nih.gov

Neuroprotective and Neurodegenerative Disease Research

The imidazole scaffold is a focal point in the search for new treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Research has demonstrated that imidazole analogs can exert neuroprotective effects through various mechanisms.

A significant area of investigation involves the modulation of imidazoline I2 receptors (I2-IRs), which are considered a relevant therapeutic target in Alzheimer's disease. nih.govnih.gov In this context, researchers have developed and tested a series of imidazole-linked heterocycles. One notable analog, 2-(benzo[b]thiophen-2-yl)-1H-imidazole (LSL33), has shown considerable promise. In vitro studies demonstrated that this compound and its analogs possess neuroprotective properties, rescuing a human dopaminergic cell line (SH-SY5Y) from induced cell death, a model relevant to Parkinson's disease. nih.govnih.govmdpi.com

Furthermore, imidazole derivatives have been identified as multi-target agents for Alzheimer's disease. Some analogs have been shown to stabilize microtubules (MT), a strategy aimed at treating neurodegeneration associated with the tau protein. acs.org Natural imidazole-containing dipeptides, such as carnosine and its methylated analog anserine , are also recognized for their neuroprotective potential, which is attributed to their antioxidant, anti-inflammatory, and anti-glycation activities. mdpi.com

| Compound/Analog Class | Target/Model | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-(benzo[b]thiophen-2-yl)-1H-imidazole (LSL33) | Imidazoline I2 receptors (I2-IRs) | Showed neuroprotective and anti-inflammatory effects in cell models. nih.govnih.gov | nih.govnih.gov |

| General Imidazole Derivatives | Microtubules (MT) | Exhibited microtubule-stabilizing properties. acs.org | acs.org |

| Carnosine and Anserine | General (Oxidative Stress, Inflammation) | Possess antioxidant, anti-inflammatory, and antiaggregant properties. mdpi.com | mdpi.com |

| 1,2,3-Triazole-genipin Analogs | H2O2-treated neuronal cells | Demonstrated significant neuroprotective activity against oxidative stress. nih.gov | nih.gov |

Antiparasitic and Antiviral Activity Assessments

The imidazole ring is a key feature in numerous compounds developed to combat infectious diseases. Its derivatives have been extensively evaluated for both antiparasitic and antiviral efficacy.

Antiparasitic Activity: Imidazole derivatives are recognized for their activity against various parasites. researchgate.netresearchgate.net Early research dating back to 1974 described the synthesis and antiprotozoal activity of 1-(3-chloro-2-hydroxypropyl)-substituted nitroimidazoles against parasites such as Trichomonas vaginalis and Entamoeba histolytica. acs.orgnih.gov More recent studies have focused on the anti-parasite action of imidazole derivatives against Toxoplasma gondii, the causative agent of toxoplasmosis. These investigations found that compounds such as a bis-imidazole (C1), a phenyl-substituted 1H-imidazole (C2), and a thiophene-imidazole (C3) could restrict parasite growth in a dose-dependent manner. researchgate.net

Antiviral Activity: The imidazole scaffold has been a building block for a wide array of antiviral agents. nih.govresearchgate.net Derivatives have been designed and tested against numerous viruses. For instance, 1-hydroxyimidazole derivatives have shown promising activity against the vaccinia virus in cell culture assays. researchgate.net In the context of the COVID-19 pandemic, research has accelerated on imidazoles targeting SARS-CoV-2. A series of Diphenyl-1H-imidazole derivatives were designed to inhibit the virus's main protease (3CLpro). researchgate.net Compounds from this series, including 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole , demonstrated potent inhibition of the enzyme and significant antiviral activity against both the ancestral Wuhan strain and the Delta variant of SARS-CoV-2 in infected cells. researchgate.net Other studies have shown that antimicrobial peptoids can exert potent antiviral activity against both Herpes Simplex Virus 1 (HSV-1) and SARS-CoV-2. nih.gov

| Compound/Analog Class | Target Organism/Virus | Key Finding | Reference |

|---|---|---|---|

| 1-(3-chloro-2-hydroxypropyl)-substituted nitroimidazoles | Protozoa (e.g., T. vaginalis) | Demonstrated antiprotozoal activity. acs.orgnih.gov | acs.orgnih.gov |

| Bis-imidazole, Phenyl-substituted 1H-imidazole | Toxoplasma gondii | Inhibited parasite growth in a dose-dependent manner. researchgate.net | researchgate.net |

| Diphenyl-1H-imidazole derivatives | SARS-CoV-2 (Wuhan, Delta variants) | Inhibited the 3CLpro enzyme with IC50 values in the micromolar range. researchgate.net | researchgate.net |

| 1-hydroxyimidazole derivatives | Vaccinia virus | Showed antiviral activity with low cytotoxicity. researchgate.net | researchgate.net |

| Antimicrobial Peptoids | HSV-1, SARS-CoV-2 | Exhibited potent antiviral activity by disrupting the viral envelope. nih.gov | nih.gov |

Investigation of Pharmacological Mechanisms of Action

Understanding the mechanisms by which imidazole compounds exert their effects is crucial for developing more potent and specific drugs.

Neuroprotective Mechanisms : The neuroprotective effects of imidazole analogs are often linked to their ability to modulate specific receptors, such as the imidazoline I2 receptors (I2-IRs). nih.gov The anti-inflammatory activity observed in cellular models of neuroinflammation is another key mechanism. nih.govmdpi.com For imidazole dipeptides like carnosine, the mechanism involves a combination of antioxidant activity, scavenging of reactive carbonyl species, and inhibition of advanced glycation end-product (AGEs) formation. mdpi.com

Antiparasitic Mechanisms : The primary mechanism of action for imidazole derivatives against parasites like Toxoplasma gondii appears to be the induction of oxidative stress. researchgate.netnih.gov Studies have shown that treatment with these compounds leads to an increase in reactive oxygen species (ROS) and a reduction in the parasite's mitochondrial membrane potential, which is detrimental to its survival. researchgate.netnih.gov

Antiviral Mechanisms : Imidazole derivatives employ several mechanisms to inhibit viral replication. One major strategy is the inhibition of essential viral enzymes. For example, diphenyl-1H-imidazole analogs have been shown to directly inhibit the SARS-CoV-2 3CLpro, a protease critical for viral replication. researchgate.net Another identified mechanism is the direct disruption of the physical structure of the virus; certain peptoids have been observed to compromise the integrity of the viral envelope of both HSV-1 and SARS-CoV-2, rendering them non-infective. nih.gov

General Mechanisms : A well-established mechanism for many azole compounds, including imidazoles, is the inhibition of cytochrome P450 enzymes. cabidigitallibrary.orgwikipedia.org In fungi, this action disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. wikipedia.org This ability to interact with metalloenzymes contributes to the broad range of biological activities seen across the imidazole class.

Preclinical Pharmacological Evaluations in Disease Models

The therapeutic potential of imidazole analogs has been substantiated through various preclinical evaluations in relevant disease models, both in vitro and in vivo.

Neurodegenerative Disease Models: The promising imidazole analog 2-(benzo[b]thiophen-2-yl)-1H-imidazole (LSL33) was advanced to in vivo testing in a 5xFAD mouse model of Alzheimer's disease. nih.govnih.gov Oral administration of the compound over four weeks resulted in a significant amelioration of cognitive impairment and a reduction in neuroinflammation markers in the brains of the mice. nih.govnih.govmdpi.com The initial screening of these neuroprotective compounds often utilizes in vitro models that mimic neurodegenerative conditions. These include the HT22 mouse hippocampal cell line, where neuronal damage is induced by glutamate, and the human SH-SY5Y cell line, where toxicity is induced by 6-hydroxydopamine (6-OHDA) to model Parkinson's disease. nih.govresearchgate.net

Infectious Disease Models: Preclinical evaluations for anti-infective agents primarily rely on in vitro cell-based assays. For antiparasitic activity, researchers have used human fibroblast cells infected with Toxoplasma gondii to assess the efficacy of imidazole derivatives in restricting parasite growth. researchgate.net For antiviral assessments, the cytopathic effect (CPE) inhibition assay is a standard method. Vero E6 cells, which are highly susceptible to SARS-CoV-2, have been used to determine the concentration at which imidazole compounds can protect the cells from virus-induced death. researchgate.netmdpi.com Similarly, vaccinia virus activity was assessed in Vero cell cultures. researchgate.net These models are crucial for determining the potency and selectivity of new antiviral candidates before further development.

| Disease Area | Model Used | Compound/Analog Tested | Key Preclinical Finding | Reference |

|---|---|---|---|---|

| Alzheimer's Disease | 5xFAD Mouse Model (in vivo) | 2-(benzo[b]thiophen-2-yl)-1H-imidazole (LSL33) | Ameliorated cognitive impairment and reduced neuroinflammation. nih.govnih.gov | nih.govnih.gov |

| Parkinson's Disease | SH-SY5Y cells + 6-OHDA (in vitro) | Imidazole-linked heterocycles | Rescued dopaminergic cells from induced death. nih.govmdpi.com | nih.govmdpi.com |

| Toxoplasmosis | T. gondii-infected human fibroblasts (in vitro) | Imidazole derivatives (C1, C2, C3) | Demonstrated dose-dependent inhibition of parasite replication. researchgate.net | researchgate.net |

| COVID-19 | Vero E6 cells + SARS-CoV-2 (in vitro) | Diphenyl-1H-imidazole derivatives | Showed potent antiviral activity (CPE inhibition). researchgate.net | researchgate.net |

| Viral Infection | Vero cells + Vaccinia virus (in vitro) | 1-hydroxyimidazole derivatives | Exhibited antiviral activity against vaccinia virus. researchgate.net | researchgate.net |

Applications of 1 3 Hydroxypropyl 1h Imidazole in Materials Science and Catalysis

Role as a Ligand in Coordination Chemistry.ajol.infoacs.orgresearchgate.netfau.dersc.org

The imidazole (B134444) moiety of 1-(3-Hydroxypropyl)-1H-imidazole contains two nitrogen atoms, one of which can readily coordinate with metal ions, making it an effective ligand in coordination chemistry. ajol.info This coordination ability is fundamental to its role in forming a diverse array of metal complexes with applications in various chemical processes. azjournalbar.combohrium.com

Formation of Metal-Imidazole Complexes.ajol.infoacs.orgresearchgate.netresearchgate.net

This compound acts as a monodentate ligand, coordinating to metal ions through one of the nitrogen atoms of the imidazole ring. azjournalbar.combohrium.comresearchgate.net This interaction leads to the formation of stable metal-imidazole complexes. The hydroxyl group on the propyl chain can also participate in hydrogen bonding, further stabilizing the resulting structures. ajol.info Research has shown the formation of complexes with various transition metals, including chromium(III), cobalt(II), and zinc(II). azjournalbar.combohrium.comresearchgate.net The geometry of these complexes varies depending on the metal ion and the coordination environment, with octahedral and tetrahedral geometries being observed. azjournalbar.combohrium.comresearchgate.net

| Metal Ion | Complex Composition | Geometry |

| Cr(III) | [Cr(IM)₄(H₂O)₂]³⁺ | Octahedral |

| Co(II) | [Co(IM)₆]Cl₂ | Octahedral |

| Zn(II) | [Zn(IM)₂(H₂O)₂] | Tetrahedral |

| Data derived from studies on 1H-imidazole complexes, which demonstrate the coordination behavior of the imidazole ring. azjournalbar.combohrium.comresearchgate.net |

Applications in Homogeneous and Heterogeneous Catalysis.researchgate.net

The metal complexes formed with imidazole-based ligands, including derivatives of this compound, have shown significant catalytic activity. These complexes can function as both homogeneous and heterogeneous catalysts in various organic transformations. mst.edu For instance, the immobilization of Lewis acid catalysts within imidazolium-based ionic liquids has created recyclable and environmentally friendly catalytic systems for reactions such as acetylation and Michael additions. mst.edu Furthermore, metal-organic frameworks (MOFs) incorporating imidazole functionalities have been developed as efficient heterogeneous catalysts. mdpi.com For example, MIL-101(Cr), a chromium-based MOF, has been used to catalyze the synthesis of trisubstituted imidazoles. mdpi.com

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers.researchgate.net

The bifunctional nature of this compound makes it a suitable building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netfau.de The imidazole group can coordinate to metal centers, while the hydroxyl group can be further functionalized or participate in hydrogen bonding to create extended, stable structures. researchgate.net The incorporation of imidazole-containing ligands into MOFs can enhance their properties for specific applications, such as carbon dioxide capture and utilization. soton.ac.uk The resulting MOFs can exhibit high thermal stability and porosity, which are desirable characteristics for catalytic and separation processes. soton.ac.ukmdpi.com The ability to form coordination polymers with varying dimensionalities (1D, 2D, and 3D) has been demonstrated with related imidazole-based ligands. fau.de

Development of Imidazolium-Based Ionic Liquids.azjournalbar.comrsc.orgchemicalbook.com

This compound is a key precursor in the synthesis of functionalized imidazolium-based ionic liquids (ILs). acs.org ILs are salts with melting points below 100°C and are considered "green solvents" due to their low volatility and thermal stability. mdpi.com The properties of these ILs can be tuned by modifying the substituents on the imidazolium (B1220033) cation and by pairing it with different anions. acs.org

Chiral Ionic Liquids and Their Synthesis.azjournalbar.com

Chiral ionic liquids (CILs) are a specialized class of ILs that possess a chiral center in either the cation or the anion, or both. nih.gov These materials are of great interest for applications in enantioselective separations and catalysis. nih.gov While direct synthesis of CILs from this compound is a potential area of research, the foundational work on CILs often involves the derivatization of the imidazole core. nih.gov For example, chiral anions have been paired with achiral imidazolium cations, such as 1-butyl-3-methylimidazolium, to create CILs. nih.gov The synthesis of dicationic imidazolium-based CILs has also been reported, demonstrating the versatility of the imidazole scaffold in creating complex chiral structures. nih.gov

Functionalized Ionic Liquids for Specific Applications (e.g., cellulose (B213188) dissolution).rsc.orgchemicalbook.com

The hydroxyl group of this compound allows for the creation of functionalized ionic liquids with specific properties. One notable application is the dissolution of cellulose. rsc.org Certain imidazolium-based ILs have shown a remarkable ability to dissolve cellulose, which is notoriously difficult to dissolve in common solvents. rsc.orgnih.gov This capability opens up new avenues for the processing and utilization of this abundant biopolymer. For instance, 1-ethyl-3-methylimidazolium (B1214524) diethyl phosphate (B84403) has been identified as a highly effective solvent for cellulose. rsc.org The dissolution process in ILs can lead to the formation of polymeric structures like gels or films. rsc.org

| Ionic Liquid | Application | Key Finding |

| 1-Ethyl-3-methylimidazolium diethyl phosphate | Cellulose Dissolution | Highly effective for cellulose dissolution with minimal degradation. rsc.org |

| Imidazolium-based ILs with aromatic anions | Cellulose Dissolution | Act as a new class of cellulose solvents. nih.gov |

| Carboxylate ILs with benzethonium (B1203444) and didecyldimethylammonium cations | Cellulose Dissolution and Polymeric Structure Development | Act as dual functional solvents for microcrystalline cellulose. rsc.org |

Polymerization Studies and Polymeric Material Development

While extensive research on the polymerization of this compound is not widely documented, its application in the functionalization of polymeric supports has been demonstrated, particularly in the realm of solid-phase peptide synthesis.

A notable application is in the preparation of specialized Merrifield resins. In a patented method for the synthesis of Semaglutide, this compound is utilized as a hydrophilic linker coupled to the solid-phase resin. google.com This modification of the polystyrene-based resin aims to enhance its swelling properties in solvents and improve the efficiency of amino acid coupling during peptide synthesis. google.com The introduction of the hydroxypropyl-imidazole group helps to mitigate the hydrophobicity of the resin, which can otherwise lead to peptide chain aggregation and reduced yield. google.com

The process involves the reaction of this compound with the Merrifield resin to create a functionalized solid support. This support is then used in the stepwise assembly of the peptide chain. The table below summarizes key aspects of this application as described in the patent literature. google.com

| Parameter | Description | Reference |

| Application | Solid-phase support for peptide synthesis | google.com |

| Target Peptide | Semaglutide | google.com |

| Resin Type | Merrifield Resin | google.com |

| Function of Compound | Hydrophilic linker | google.com |

| Reported Outcome | Improved swelling performance of the resin and potentially higher coupling efficiency in peptide synthesis. | google.com |

This application underscores the potential of this compound in modifying existing polymers to create materials with tailored properties for specialized chemical syntheses.

Biosensor Applications

Currently, there is a lack of specific research in publicly available literature detailing the direct application of this compound in the development of biosensors. However, the imidazole moiety is a common feature in various biological molecules, such as the amino acid histidine, and plays a crucial role in many biological recognition and catalytic processes. This suggests the potential for imidazole-containing compounds, including this compound, in biosensor design.

The imidazole ring can participate in coordination with metal ions, which is a fundamental principle in the design of certain electrochemical and optical biosensors. Furthermore, the hydroxyl group offers a site for further functionalization or immobilization onto sensor surfaces. While speculative for this specific compound, related imidazole derivatives have been explored for their utility in creating sensing platforms.

Analytical Methodologies for the Detection and Quantification of 1 3 Hydroxypropyl 1h Imidazole

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic methods are powerful tools for separating 1-(3-Hydroxypropyl)-1H-imidazole from complex mixtures and quantifying its presence. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

A typical HPLC method for the analysis of imidazole (B134444) derivatives involves a reversed-phase column, such as a C8 or C18, with a polar mobile phase. For instance, a method for the simultaneous determination of several imidazole anti-infective drugs utilized a Thermo Scientific® BDS Hypersil C8 column with a mobile phase consisting of a mixture of methanol (B129727) and a potassium dihydrogen phosphate (B84403) buffer. youtube.comrsc.org The detection is commonly achieved using a UV detector, as the imidazole ring exhibits characteristic absorbance in the UV region. youtube.comrsc.org

Table 1: Illustrative HPLC Parameters for Analysis of Imidazole Derivatives

| Parameter | Example Condition |

| Column | Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm) youtube.comrsc.org |

| Mobile Phase | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.20 youtube.comrsc.org |

| Flow Rate | 1.0 mL/min youtube.comrsc.org |

| Detection | UV at 220 nm or 300 nm youtube.comrsc.org |

| Temperature | Ambient |

Note: These parameters are based on methods developed for other imidazole derivatives and may require optimization for this compound.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. Due to the hydroxyl group, this compound may require derivatization prior to GC analysis to increase its volatility and improve peak shape. Common derivatization agents include silylating agents. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification.

A study on the determination of imidazole-like compounds in atmospheric samples employed a GC-MS method with a derivatization step using isobutyl chloroformate. nih.gov The separation was achieved on a capillary column with a programmed temperature gradient. nih.gov

Table 2: Exemplary GC-MS Parameters for Analysis of Imidazole Derivatives

| Parameter | Example Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) nih.gov |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 70°C, ramp to 280°C nih.gov |

| Injection Mode | Splitless |

| Detector | Mass Spectrometer (MS) |

| Derivatization | Isobutyl chloroformate nih.gov |

Note: These parameters are based on methods for other imidazole compounds and would need to be adapted and validated for this compound.

Electrophoretic Methods

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to chromatography, requiring minimal sample and solvent volumes. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be applied to the analysis of this compound.

In CZE, charged molecules migrate in a capillary filled with a buffer solution under the influence of an electric field. The separation is based on the charge-to-size ratio of the analytes. For imidazole compounds, the pH of the buffer is a critical parameter as it determines the charge of the imidazole ring.

MEKC is a variation of CE that allows for the separation of both charged and neutral molecules by adding a surfactant to the buffer to form micelles, which act as a pseudostationary phase.

Table 3: Representative Capillary Electrophoresis Conditions for Imidazole Derivatives

| Parameter | Example Condition |

| Capillary | Fused silica, 50-75 µm i.d. |

| Buffer | Borate or phosphate buffer |

| pH | 7.0 - 9.5 |

| Voltage | 15-25 kV |

| Detection | UV at 214 nm or 254 nm |

| Mode | CZE or MEKC (with SDS) |

Note: Specific conditions would need to be developed and optimized for the analysis of this compound.

Spectrophotometric Assays for Quantitative Analysis

Spectrophotometric methods, particularly UV-Visible spectrophotometry, provide a simple and rapid means for the quantitative analysis of this compound, provided it is in a relatively pure solution. The imidazole ring possesses a characteristic UV absorbance that can be exploited for quantification. Imidazole itself has an absorption maximum around 209 nm. nih.gov

For more complex matrices or to enhance sensitivity and selectivity, colorimetric assays can be developed. This often involves a chemical reaction that produces a colored product with a distinct absorption maximum in the visible region. For instance, a method for the determination of metronidazole, an imidazole derivative, involves the reduction of its nitro group followed by diazotization and coupling with a chromogenic agent to form a colored azo dye. nih.gov A similar strategy could potentially be adapted for this compound after appropriate functionalization.

Table 4: Potential Spectrophotometric Analysis Parameters

| Method | Principle | Wavelength (λmax) |

| Direct UV Spectrophotometry | Intrinsic UV absorbance of the imidazole ring | ~210 nm (subject to experimental verification) |

| Colorimetric Assay (Hypothetical) | Derivatization to a colored compound | Visible range (e.g., 400-700 nm) |

Development of High-Throughput Screening Assays

High-throughput screening (HTS) assays are essential in drug discovery and other research areas to rapidly test large numbers of compounds for a specific activity. While specific HTS assays for this compound are not widely reported, general principles for developing such assays for imidazole-containing compounds can be applied.

HTS assays are typically performed in a microplate format (e.g., 96, 384, or 1536 wells) and rely on a detectable signal such as fluorescence, luminescence, or absorbance. bmglabtech.com For this compound, an HTS assay could be designed based on its potential biological target.

For example, if the compound is being screened for enzyme inhibition, the assay would measure the enzyme's activity in the presence of the compound. This could be a fluorescence-based assay where the enzyme converts a non-fluorescent substrate to a fluorescent product. A decrease in fluorescence would indicate inhibition.

The development of a robust HTS assay involves several key steps:

Assay Design: Choosing a suitable detection method and format that is amenable to automation.

Miniaturization: Scaling down the assay to a microplate format to conserve reagents and increase throughput.

Automation: Utilizing liquid handling robots and automated plate readers for the screening process.

Data Analysis: Implementing software for data acquisition, processing, and hit identification.

The successful development of an HTS assay for this compound would enable the rapid screening of its biological activity and the identification of potential applications.

Future Perspectives and Research Directions

Advancements in Targeted Synthesis and Derivatization

The future of synthesizing 1-(3-hydroxypropyl)-1H-imidazole and its derivatives lies in the development of more efficient, selective, and sustainable methodologies. While classical methods exist, emerging strategies promise greater control over molecular architecture.

One promising approach is the refinement of multicomponent reactions (MCRs) . The Debus-Radziszewski reaction and its variations, which form the imidazole (B134444) core from simple precursors, are being optimized for greater efficiency and sustainability. nih.govmdpi.com For instance, a one-pot synthesis of 1,3-bis(3-carboxypropyl)imidazole has been developed using γ-aminobutyric acid (GABA), formaldehyde (B43269), and glyoxal, showcasing a significant improvement in environmental friendliness over traditional multi-step methods. mdpi.comresearchgate.net Future work will likely focus on adapting such MCRs to directly synthesize asymmetrically substituted imidazoles like this compound with high yields and purity.

Domino reactions , such as the Ugi/Michael reaction sequence, offer another powerful tool for creating complex imidazole-based structures from simple starting materials in a single operation. rsc.org This strategy could be adapted to incorporate the 3-hydroxypropyl side chain, streamlining the synthesis of novel derivatives.

Furthermore, research into derivatization will expand the functional scope of the parent compound. The terminal hydroxyl group is a prime site for modification, allowing for the attachment of various functional moieties to create a library of new molecules. For example, hybrid pharmacophore approaches, which combine the imidazole core with other active fragments like 1,2,3-triazoles, have yielded compounds with potent biological activities. nih.gov Future derivatization strategies will likely explore the creation of prodrugs, targeted delivery systems, or molecules with enhanced catalytic properties by strategically modifying the hydroxypropyl chain.

| Synthetic Strategy | Description | Potential Advantage for this compound |

| Multicomponent Reactions (MCRs) | Multiple starting materials react in a single pot to form a complex product. mdpi.com | Improved efficiency, atom economy, and sustainability for direct synthesis. mdpi.comresearchgate.net |

| Domino Reactions | A series of intramolecular reactions are triggered by a single event. rsc.org | Rapid construction of complex derivatives from simple precursors. rsc.org |

| Hybrid Pharmacophore Approach | Combining the imidazole scaffold with other known active molecular fragments. nih.gov | Creation of novel derivatives with potentially enhanced or new biological activities. nih.gov |

Elucidation of Novel Biological Targets and Therapeutic Pathways

The imidazole moiety is a well-established pharmacophore present in numerous bioactive molecules and drugs. researchgate.netjchemrev.com Derivatives of imidazole have demonstrated a vast spectrum of pharmacological effects, including anticancer, antimicrobial, antifungal, and antiparasitic activities. jchemrev.comnih.govclinmedkaz.org The future for this compound in this arena involves moving beyond broad screening to pinpointing specific biological targets and understanding the intricate therapeutic pathways it may modulate.

Current research on imidazole derivatives points to several promising areas. In oncology, imidazole-based compounds have been investigated as inhibitors of enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov Gold (I) and platinum (II) complexes of imidazole derivatives have also shown significant anticancer activity, sometimes exceeding that of established drugs like cisplatin. nih.gov The hydroxypropyl group on this compound could enhance solubility and bioavailability, or provide an additional interaction point with biological targets, potentially leading to novel anticancer agents. nih.gov

In the realm of infectious diseases, imidazole derivatives are known to target microbial enzymes such as DNA gyrase B. researchgate.net The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents, and novel imidazole structures are considered a promising class for development. nih.gov